molecular formula C7H5Br2NO2 B6238882 methyl 2,5-dibromopyridine-4-carboxylate CAS No. 1214378-73-0

methyl 2,5-dibromopyridine-4-carboxylate

Cat. No.: B6238882
CAS No.: 1214378-73-0
M. Wt: 294.9
InChI Key:
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Description

Methyl 2,5-dibromopyridine-4-carboxylate is an organic compound with the molecular formula C7H5Br2NO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of two bromine atoms at positions 2 and 5, and a carboxylate ester group at position 4 on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Methyl 2,5-dibromopyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

Target of Action

Methyl 2,5-dibromopyridine-4-carboxylate is a chemical compound that is used in scientific research The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry This suggests that the compound may interact with its targets through organometallic reactions

Biochemical Pathways

Pyridines are known to display a diversified reactivity profile , suggesting that this compound could potentially affect multiple pathways. More research is needed to summarize the affected pathways and their downstream effects.

Result of Action

Given the compound’s potential for organometallic reactions , it may induce changes at the molecular level, which could translate to observable effects at the cellular level. More research is needed to describe these effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dibromopyridine-4-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl nicotinate (methyl pyridine-4-carboxylate) using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent output. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dibromopyridine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds, amines, and thiols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atoms are replaced by aryl or vinyl groups using palladium catalysts and boronic acids or esters.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids or esters, and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or methanol.

Major Products Formed

    Substitution: Products with various functional groups replacing the bromine atoms, such as alkyl, aryl, or amino groups.

    Coupling: Biaryl or aryl-vinyl compounds.

    Reduction: Alcohol derivatives of the original ester compound.

Comparison with Similar Compounds

Methyl 2,5-dibromopyridine-4-carboxylate can be compared with other halogenated pyridine derivatives, such as:

    Methyl 2,6-dibromopyridine-4-carboxylate: Similar structure but with bromine atoms at positions 2 and 6.

    Methyl 2,5-dichloropyridine-4-carboxylate: Chlorine atoms instead of bromine atoms at positions 2 and 5.

    Methyl 2,5-difluoropyridine-4-carboxylate: Fluorine atoms instead of bromine atoms at positions 2 and 5.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2,5-dibromopyridine-4-carboxylate involves the bromination of 2-methyl-5-pyridinecarboxylic acid followed by esterification with methanol.", "Starting Materials": [ "2-methyl-5-pyridinecarboxylic acid", "Bromine", "Methanol", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methyl-5-pyridinecarboxylic acid in acetic acid and add bromine dropwise with stirring until the solution turns yellow.", "Step 2: Add sodium hydroxide to the solution until the pH reaches 7-8.", "Step 3: Extract the product with ethyl acetate and wash with water.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 2,5-dibromopyridine-4-carboxylic acid.", "Step 5: Dissolve 2,5-dibromopyridine-4-carboxylic acid in methanol and add sulfuric acid as a catalyst.", "Step 6: Heat the mixture under reflux for several hours until the reaction is complete.", "Step 7: Cool the mixture and add sodium bicarbonate to neutralize the acid.", "Step 8: Extract the product with ethyl acetate and wash with water.", "Step 9: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain methyl 2,5-dibromopyridine-4-carboxylate." ] }

CAS No.

1214378-73-0

Molecular Formula

C7H5Br2NO2

Molecular Weight

294.9

Purity

95

Origin of Product

United States

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